molecular formula C6H3F5N2O4S B2726509 1-Pentafluorosulfanyl-3,5-dinitrobenzene CAS No. 142653-59-6

1-Pentafluorosulfanyl-3,5-dinitrobenzene

Cat. No.: B2726509
CAS No.: 142653-59-6
M. Wt: 294.15
InChI Key: AGKOJSPARVGXPI-UHFFFAOYSA-N
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Description

1-Pentafluorosulfanyl-3,5-dinitrobenzene is an organosulfur compound characterized by the presence of a pentafluorosulfanyl group and two nitro groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it a valuable building block in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentafluorosulfanyl-3,5-dinitrobenzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to introduce the pentafluorosulfanyl group onto the aromatic ring. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve batch or flow fluorination processes. These methods are designed to optimize yield and purity while minimizing the use of expensive reagents. The scalability of these processes makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Pentafluorosulfanyl-3,5-dinitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidative nucleophilic substitution, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the nitro and pentafluorosulfanyl groups, which activate the aromatic ring towards nucleophilic attack .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selectively substituted aromatic compounds, such as ortho- and para-substituted nitrobenzenes. These products are valuable intermediates in the synthesis of pigments, agrochemicals, pharmaceuticals, and electronic materials .

Properties

IUPAC Name

(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOJSPARVGXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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